molecular formula C6H6BrClN2O2S B11784301 6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide

6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide

Katalognummer: B11784301
Molekulargewicht: 285.55 g/mol
InChI-Schlüssel: XWEVRKGCUKKHIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide is a halogenated pyridine derivative. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties. It is commonly used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

  • Substitution reactions can yield various derivatives depending on the nucleophile used.
  • Oxidation can produce sulfonic acids.
  • Reduction can lead to the formation of amines.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The sulfonamide group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Comparison: 6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide is unique due to the presence of both bromo and chloro substituents along with the sulfonamide group. This combination of functional groups provides distinct reactivity and binding properties compared to similar compounds. For instance, while 3-Bromo-2-chloro-6-methylpyridine and 2-Bromo-6-methylpyridine are also halogenated pyridines, they lack the sulfonamide group, which is crucial for certain biological activities and chemical reactions.

Eigenschaften

Molekularformel

C6H6BrClN2O2S

Molekulargewicht

285.55 g/mol

IUPAC-Name

6-bromo-2-chloro-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C6H6BrClN2O2S/c1-9-13(11,12)4-2-3-5(7)10-6(4)8/h2-3,9H,1H3

InChI-Schlüssel

XWEVRKGCUKKHIP-UHFFFAOYSA-N

Kanonische SMILES

CNS(=O)(=O)C1=C(N=C(C=C1)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.